

"3-Formylpicolinic acid" chemical properties and structure

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Compound of Interest

Compound Name: 3-Formylpicolinic acid

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An In-depth Technical Guide on **3-Formylpicolinic Acid**: Chemical Properties and Structure

Introduction

3-Formylpicolinic acid, also known as 3-formyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative with both a carboxylic acid and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural details, and general experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Formylpicolinic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
IUPAC Name	3-formylpyridine-2-carboxylic acid	
Synonyms	3-Formyl-2-pyridinecarboxylic acid, 2-Carboxy-3-pyridinecarboxaldehyde	[1][2]
CAS Number	19182-29-7	[1]
Molecular Formula	C ₇ H ₅ NO ₃	[1]
Molecular Weight	151.12 g/mol	[1]
Appearance	Light yellow to brown solid	[1]
Melting Point	156-158 °C	[1][3]
Boiling Point	364 °C	[1][3]
Density	1.414 g/cm ³	[1][3]
Flash Point	174 °C	[1][3]
pKa	4.01 ± 0.10 (Predicted)	[1]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[1]

Structural Information

The structural identifiers for **3-Formylpicolinic acid** are provided below, which are essential for database searches and computational modeling.

Identifier	String	Reference
SMILES	<chem>C1=CC(=C(N=C1)C(=O)O)C=O</chem>	[2]
InChI Key	QLTBYXFCMMUJAN-UHFFFAOYSA-N	[2]

2D Chemical Structure

Caption: 2D structure of **3-Formylpicolinic acid**.

Experimental Protocols

While specific, detailed experimental protocols for **3-Formylpicolinic acid** are not extensively published in readily accessible literature, general methodologies for its synthesis and characterization can be outlined based on standard organic chemistry practices.

Synthesis

A plausible synthetic route to **3-Formylpicolinic acid** could involve the oxidation of the corresponding alcohol, 3-(hydroxymethyl)picolinic acid, or the reduction of a more oxidized precursor. A general procedure for the oxidation of a primary alcohol to an aldehyde is as follows:

- **Dissolution:** Dissolve the starting material, 3-(hydroxymethyl)picolinic acid, in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
- **Oxidizing Agent:** Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, to the solution at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for PCC). Filter the mixture through a pad of celite or silica gel to remove the chromium salts or periodinane byproducts.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure **3-Formylpicolinic acid**.

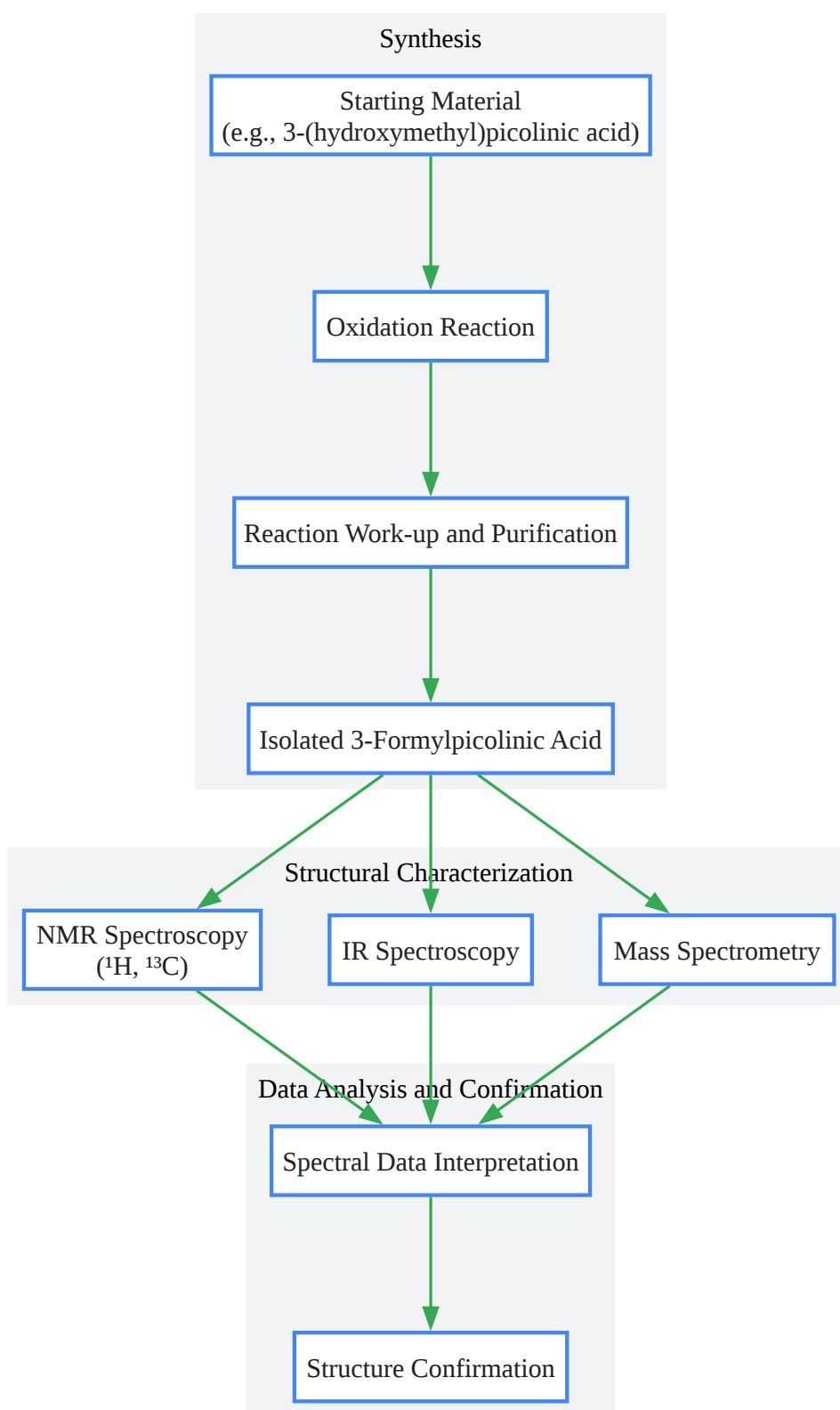
Spectroscopic Characterization

The structure and purity of the synthesized **3-Formylpicolinic acid** would be confirmed using standard spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton (typically in the 9-10 ppm region), and the carboxylic acid proton (a broad singlet, typically >10 ppm).
 - ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the aldehyde, in addition to the carbons of the pyridine ring.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around $2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch of the carboxylic acid (around $1700\text{-}1725\text{ cm}^{-1}$), the C=O stretch of the aldehyde (around $1680\text{-}1700\text{ cm}^{-1}$), and the C-H stretch of the aldehyde (two weak bands around 2720 and 2820 cm^{-1}).
- Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **3-Formylpicolinic acid** (151.12 g/mol).

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **3-Formylpicolinic acid**.



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Caption: General workflow for synthesis and characterization.

Safety Information

3-Formylpicolinic acid is associated with the following hazard statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

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